molecular formula C15H12O2S B372188 1H-inden-2-yl phenyl sulfone

1H-inden-2-yl phenyl sulfone

Cat. No.: B372188
M. Wt: 256.3g/mol
InChI Key: GXLDAYWPXVHBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-inden-2-yl phenyl sulfone is an organic compound that belongs to the class of sulfones It is characterized by the presence of a phenylsulfonyl group attached to an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-inden-2-yl phenyl sulfone can be achieved through several methods. One common approach involves the condensation of 2-hydroxynaphthalene-1,4-dione, benzene-1,2-diamine, arylaldehydes, and (phenylsulfonyl)acetonitrile in the presence of a reusable basic ionic liquid, such as 2-hydroxyethylammonium formate . This reaction is typically carried out under solvent-free conditions at 80°C, resulting in high yields and short reaction times.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact. The scalability of the synthetic routes and the availability of starting materials are crucial factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1H-inden-2-yl phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1H-inden-2-yl phenyl sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-inden-2-yl phenyl sulfone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-inden-2-yl phenyl sulfone is unique due to its indene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science.

Properties

Molecular Formula

C15H12O2S

Molecular Weight

256.3g/mol

IUPAC Name

2-(benzenesulfonyl)-1H-indene

InChI

InChI=1S/C15H12O2S/c16-18(17,14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-15/h1-10H,11H2

InChI Key

GXLDAYWPXVHBDG-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C=C1S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1C2=CC=CC=C2C=C1S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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